Cas no 1178583-40-8 (6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine)

6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine structure
1178583-40-8 structure
商品名:6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine
CAS番号:1178583-40-8
MF:C8H8ClN5
メガワット:209.635619163513
CID:2115359
PubChem ID:58136895

6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine 化学的及び物理的性質

名前と識別子

    • 6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine
    • 1178583-40-8
    • DA-36263
    • 6-Chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine
    • 6-chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
    • HYZIJOBNQCKXAR-UHFFFAOYSA-N
    • SCHEMBL1190045
    • インチ: InChI=1S/C8H8ClN5/c9-7-5(4-1-2-4)3-6-11-12-8(10)14(6)13-7/h3-4H,1-2H2,(H2,10,12)
    • InChIKey: HYZIJOBNQCKXAR-UHFFFAOYSA-N
    • ほほえんだ: C1CC1C2=CC3=NNC(=N)N3N=C2Cl

計算された属性

  • せいみつぶんしりょう: 209.047
  • どういたいしつりょう: 209.047
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 69.1A^2

6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029184933-1g
6-Chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
1178583-40-8 95%
1g
$988.98 2023-09-04
Chemenu
CM164461-1g
6-chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
1178583-40-8 95%
1g
$*** 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1759041-1g
6-Chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
1178583-40-8 98%
1g
¥8235.00 2024-08-09
Chemenu
CM164461-1g
6-chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
1178583-40-8 95%
1g
$1086 2021-08-05

6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine 関連文献

6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amineに関する追加情報

Comprehensive Overview of 6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine (CAS No. 1178583-40-8)

The compound 6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine (CAS No. 1178583-40-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This triazolopyridazine derivative is characterized by a fused triazole and pyridazine ring system, which is further substituted with a chloro group, a cyclopropyl moiety, and an amine functional group. These structural attributes make it a promising candidate for further exploration in drug discovery and development.

In recent years, the scientific community has shown increasing interest in triazolopyridazine derivatives due to their diverse pharmacological properties. Researchers have investigated their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the cyclopropyl group in 6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine is particularly noteworthy, as this three-membered ring often enhances metabolic stability and improves bioavailability in drug molecules. This has led to growing searches for "cyclopropyl in drug design" and "triazolopyridazine medicinal chemistry" across academic databases and search engines.

The synthetic accessibility of 6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine has made it a valuable building block in organic synthesis. Its chloro substituent serves as an excellent leaving group, allowing for various nucleophilic substitution reactions, while the amine functionality provides opportunities for further derivatization through acylation, alkylation, or condensation reactions. These features have contributed to its popularity in combinatorial chemistry and high-throughput screening programs, as evidenced by the rising number of publications mentioning "triazolopyridazine synthesis" and "heterocyclic building blocks".

From a drug discovery perspective, the 1,2,4-triazole moiety present in this compound is known to participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity. This has led to increased research into "triazole-containing pharmaceuticals" and "pyridazine-based drugs". The compound's molecular weight (223.64 g/mol) and moderate lipophilicity suggest it may have favorable drug-like properties according to Lipinski's rule of five, making it particularly interesting for medicinal chemists investigating "small molecule drug development".

In agrochemical applications, 6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine has shown promise as a potential lead compound for developing new crop protection agents. The triazolopyridazine scaffold has demonstrated activity against various plant pathogens, leading to increased searches for "novel agrochemical scaffolds" and "sustainable crop protection". Its structural features may offer advantages in terms of environmental persistence and target specificity compared to traditional agrochemicals.

The compound's stability under various conditions has been a subject of investigation, with researchers examining its behavior under different pH levels, temperatures, and light exposure. These studies are crucial for understanding its potential applications and storage requirements. The growing interest in "chemical stability prediction" and "pharmaceutical formulation" reflects the importance of such characterization in both academic and industrial settings.

Analytical methods for 6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine typically involve HPLC, LC-MS, and NMR spectroscopy. The compound's distinct spectral signatures have facilitated its identification and purity assessment, contributing to discussions about "heterocyclic compound characterization" and "analytical method development". These techniques are essential for quality control in both research and potential manufacturing processes.

Recent advances in computational chemistry have enabled more efficient study of compounds like 6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses have provided insights into its potential binding modes and biological activities. This aligns with current trends in "computer-aided drug design" and "in silico screening", which are increasingly popular search terms among researchers.

The safety profile of 6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine continues to be evaluated through various toxicological studies. While comprehensive data may still be emerging, preliminary assessments suggest it may have advantages over some traditional compounds in terms of environmental impact and toxicity. This aspect resonates with current concerns about "green chemistry" and "safer chemical alternatives", which are frequently searched topics in both academic and regulatory contexts.

As research progresses, 6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine continues to demonstrate its versatility as a chemical entity with potential applications across multiple disciplines. Its unique combination of structural features positions it as an interesting subject for further investigation in medicinal chemistry, materials science, and other fields where heterocyclic compounds play a crucial role. The growing body of literature and patent applications mentioning this compound suggests its importance will likely increase in coming years.

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